molecular formula C25H29F2N7O4S B8193128 [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate

[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate

货号: B8193128
分子量: 561.6 g/mol
InChI 键: FAKGOYNHHHOTEN-NEWLCSRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate is a useful research compound. Its molecular formula is C25H29F2N7O4S and its molecular weight is 561.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate (CAS Number: 1883299-62-4) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features include a difluorocyclopropane moiety and a bicyclic system that may enhance its biological activity through diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C25H29F2N7O4SC_{25}H_{29}F_2N_7O_4S, with a molecular weight of approximately 489.6 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:

  • Difluorocyclopropane : Enhances binding properties.
  • Pyrazole and Pyrimidine Rings : Known for various biological activities, including anticancer and antimicrobial properties.
  • Diazabicyclo Framework : Provides structural rigidity and potential for enzyme interaction.

Preliminary studies suggest that this compound may act through the inhibition of specific enzymes involved in critical biological pathways, such as thrombin inhibition, which is crucial in managing thrombotic diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various targets:

Target Enzyme IC50 (µM) Remarks
Thrombin0.165Potent inhibitor compared to standard drugs .
Other Kinases>5Limited activity against other kinases tested .

Case Studies

Recent research highlights the compound's potential in treating autoimmune diseases through dual inhibition of TYK2 and JAK1 pathways:

  • Study on Autoimmune Diseases : In a study involving animal models of autoimmune disorders, this compound showed promising results in reducing inflammation and improving clinical scores in treated subjects .
  • Thrombin Inhibition Studies : Another study focused on the compound's role as a thrombin inhibitor demonstrated its ability to form stable complexes with the enzyme, leading to prolonged inhibition and reduced thrombus formation in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Implication
DifluorocyclopropaneEnhances lipophilicity and binding affinity to target proteins.
Pyrazole RingContributes to anticancer and antimicrobial properties.
Diazabicyclo StructureOffers rigidity and specificity in enzyme interactions.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds similar to [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate exhibit significant anticancer properties. The mechanism of action involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

The pyrazole ring present in the compound has been associated with antimicrobial activity against various pathogens. Research has shown that derivatives of pyrazole can effectively inhibit bacterial growth, making them candidates for developing new antibiotics .

CNS Disorders

There is emerging evidence that this compound may have applications in treating central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. The inhibition of certain enzymes involved in neurodegenerative processes is a promising area of research .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of PF-06700841 on cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and an increase in apoptosis markers, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the synthesis of pyrazole derivatives and their antimicrobial activity against Mycobacterium tuberculosis. The study found that the incorporation of the [(1S)-2,2-Difluorocyclopropyl] moiety enhanced the efficacy of these compounds against resistant strains .

常见问题

Basic Research Questions

Q. What is the mechanism of action of [(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]methanone tosylate in autoimmune disease models?

  • Answer: The compound acts as a dual inhibitor of TYK2 and JAK1 kinases, blocking signaling pathways of pro-inflammatory cytokines such as IL-6, IL-12, IL-23, and type-I interferons. Researchers validate this mechanism using in vitro kinase assays with recombinant enzymes and measure suppression of cytokine-induced STAT phosphorylation in cellular models .

Q. How does the compound’s structural design enhance selectivity for TYK2/JAK1 over JAK2?

  • Answer: The (1S)-2,2-difluorocyclopropyl group and the 3,8-diazabicyclo[3.2.1]octane core contribute to binding specificity. Structure-activity relationship (SAR) studies and molecular docking simulations guided optimization to minimize JAK2 affinity, reducing hematopoietic risks. Key modifications include conformational constraints and hydrogen-bonding interactions with kinase domains .

Q. Which in vitro assays are used to determine IC₅₀ values for TYK2 and JAK1 inhibition?

  • Answer: Recombinant kinase assays with ATP-concentration-dependent competition (e.g., ADP-Glo™ assays) quantify inhibition. Cellular assays using IL-12/IL-23-stimulated STAT4 phosphorylation or IL-6-induced STAT3 activation in human PBMCs confirm functional activity .

Q. What are the key pharmacodynamic biomarkers for assessing the compound’s activity in vivo?

  • Answer: Phosphorylated STAT levels (e.g., pSTAT1, pSTAT3, pSTAT4) in blood or tissues, serum cytokine concentrations (e.g., IL-6, IFN-α), and reduction in disease-specific biomarkers (e.g., skin inflammation in psoriasis models) are monitored .

Advanced Research Questions

Q. How can cross-species potency differences in TYK2/JAK1 inhibition be addressed during preclinical translation?

  • Answer: Compare enzyme kinetics (e.g., Kd, IC₅₀) across species using recombinant kinases. Validate efficacy in humanized mouse models (e.g., mice engrafted with human immune cells) to bridge in vitro findings to in vivo relevance .

Q. What experimental strategies optimize selectivity between TYK2/JAK1 and off-target kinases?

  • Answer: Broad kinase panel screens (e.g., 300+ kinases) identify off-target activity. Molecular dynamics simulations refine interactions with the TYK2/JAK1 ATP-binding pocket. Mutagenesis studies (e.g., JAK1 JH1 domain mutations) validate binding specificity .

Q. How should preclinical studies be designed to evaluate efficacy in autoimmune models?

  • Answer: Use IL-23-induced psoriasis models (e.g., epidermal hyperplasia in mice) or collagen-induced arthritis models. Measure disease progression via histopathology, cytokine profiling, and T-cell subset analysis. Include JAK1-selective inhibitors as comparators .

Q. How are contradictions between in vitro potency and in vivo efficacy resolved?

  • Answer: Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates bioavailability, tissue penetration, and metabolite activity. For example, low oral bioavailability in rodents may require alternative dosing routes (e.g., subcutaneous administration) .

Q. What clinical trial design considerations arise from preclinical data for this compound?

  • Answer: Phase II trials (e.g., NCT03395184 for vitiligo) use biomarkers (pSTAT) to correlate target engagement with efficacy. Dose escalation is guided by preclinical NOAEL (no observed adverse effect level) and JAK2 selectivity ratios to mitigate anemia/thrombocytopenia risks .

Q. What analytical methods ensure compound purity and stability in research settings?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity), LC-MS for structural confirmation, and ¹H/¹³C NMR for stereochemical validation. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .

属性

IUPAC Name

(2,2-difluorocyclopropyl)-[(5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12-,13?,14?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGOYNHHHOTEN-NEWLCSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@@H]4CCC(C3)N4C(=O)C5CC5(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F2N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。